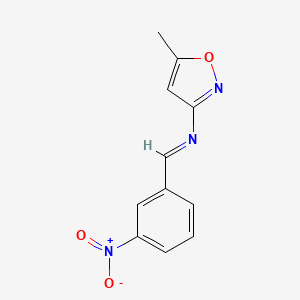
1,4-Dioxane-2,3-diyl bis(phenoxyacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) is a chemical compound with the molecular formula C20H20O8 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its solvent properties
Métodos De Preparación
The synthesis of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) typically involves the reaction of 1,4-dioxane-2,3-diol with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate groups, where nucleophiles like amines or thiols replace the acetate group, forming new derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetate groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The 1,4-dioxane ring provides a stable scaffold that can enhance the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can be compared with other similar compounds such as:
1,4-Dioxane-2,3-diyl bis(acetate): Lacks the phenoxy groups, making it less hydrophobic and potentially less effective in certain applications.
1,4-Dioxane-2,3-diyl bis(benzoate): Contains benzoate groups instead of phenoxyacetate, which can alter its reactivity and binding properties.
1,4-Dioxane-2,3-diyl bis(phenylacetate): Similar structure but with phenylacetate groups, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique features of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate), such as its specific functional groups and their impact on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C20H20O8 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[3-(2-phenoxyacetyl)oxy-1,4-dioxan-2-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C20H20O8/c21-17(13-25-15-7-3-1-4-8-15)27-19-20(24-12-11-23-19)28-18(22)14-26-16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
Clave InChI |
QFEDOIHKPVKTLK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(O1)OC(=O)COC2=CC=CC=C2)OC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




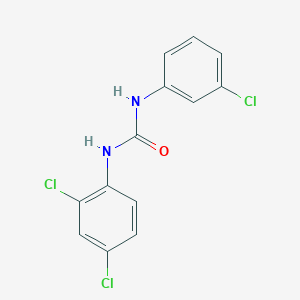
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


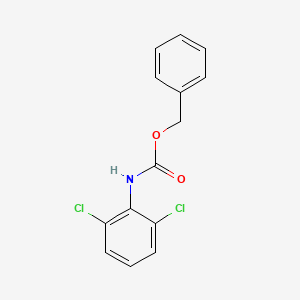
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
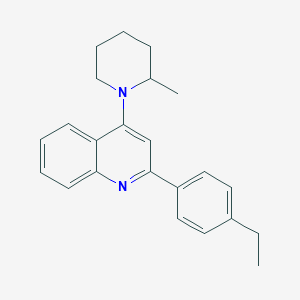
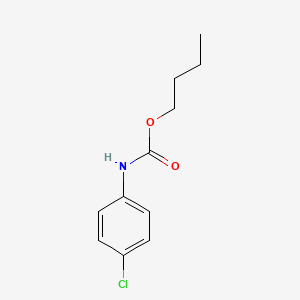
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)

